3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid
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Overview
Description
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a hydroxy group and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-pyridone with acrolein in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-(3-oxo-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(3-hydroxy-6-hydroxy-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, interfering with iron uptake in bacteria and inhibiting their growth. Additionally, it may modulate quorum sensing systems in bacteria, reducing their ability to form biofilms .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-:
2-Pyridone-5-carboxylic acid: Another pyridine derivative with similar functional groups.
Uniqueness
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
651328-99-3 |
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Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-(3-hydroxy-6-oxo-1H-pyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO4/c10-6-2-3-7(11)9-5(6)1-4-8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
InChI Key |
KNNGWUOWTAIOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1O)C=CC(=O)O |
Origin of Product |
United States |
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